Dipotassium pentachloronitrosylruthenate

Description

Properties

IUPAC Name |

dipotassium;azanylidyneoxidanium;ruthenium(2+);pentachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;3*+1;+2/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWXUHRWZLOTGH-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

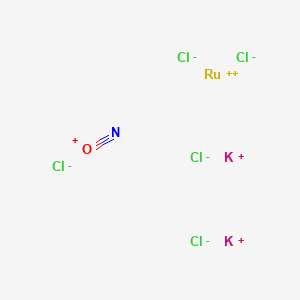

N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5K2NORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14854-54-7 | |

| Record name | Dipotassium pentachloronitrosylruthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014854547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenate(2-), pentachloronitrosyl-, potassium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium pentachloronitrosylruthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Pentachloronitrosylruthenate Anions

The generation of the [Ru(NO)Cl₅]²⁻ anion is typically achieved through well-documented procedures that leverage common ruthenium starting materials. These methods are foundational and widely cited in the synthesis of new ruthenium nitrosyl complexes. rsc.org

The most prevalent precursor for the synthesis of ruthenium compounds, including dipotassium (B57713) pentachloronitrosylruthenate, is ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O). google.comwikipedia.org This compound is a versatile starting material due to its commercial availability and reactivity. google.comwikipedia.org The synthesis involves the reaction of RuCl₃·nH₂O with a source of the nitrosyl group in the presence of potassium chloride to provide the counter-ions and the chloride ligands.

A common method involves dissolving ruthenium(III) chloride hydrate in hydrochloric acid, followed by the introduction of a nitrosylating agent. The stoichiometry must be carefully controlled to ensure the formation of the pentachloro complex. An excess of chloride ions is necessary to saturate the coordination sphere of the ruthenium center, preventing the formation of aqua or hydroxo-substituted species. The quantitative relationship between the reactants is crucial for achieving a high yield of the desired product. nih.gov

Table 1: Key Reactants for K₂[Ru(NO)Cl₅] Synthesis

| Reactant | Role | Common Form |

|---|---|---|

| Ruthenium Source | Provides the central metal atom | Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) |

| Chloride Source | Acts as ligands and counter-ion source | Hydrochloric acid (HCl), Potassium chloride (KCl) |

This table summarizes the primary components used in the established synthesis of dipotassium pentachloronitrosylruthenate.

The introduction of the nitrosyl (NO) ligand is the critical step in the synthesis. Several strategies exist for this transformation, broadly categorized as:

Conversion of Coordinated Ligands: A widely used method involves the reaction of a ruthenium precursor in an acidic medium with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). google.comnih.gov In the presence of acid, nitrite is converted to nitrous acid (HNO₂), which then serves as the source of the nitrosyl group that coordinates to the ruthenium center. google.com

Direct Reaction with Nitric Oxide: Bubbling nitric oxide (NO) gas directly through a solution containing the ruthenium precursor is another effective method. rsc.orgcalstate.edu This approach allows for the direct incorporation of the NO ligand into the ruthenium coordination sphere, often displacing more labile ligands like water or dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net

Use of Pre-formed Nitrosylating Agents: Other sources of the NO group, such as nitrosonium salts (e.g., NOBF₄), can also be employed to introduce the nitrosyl ligand. rsc.org

These methods are part of a broader set of synthetic routes in ruthenium nitrosyl chemistry, which also includes starting from precursors that already contain the Ru-NO moiety for further substitution reactions. rsc.org

To ensure high purity and yield, reaction conditions must be meticulously controlled. Key parameters include temperature, pH, and reaction time. The synthesis is often performed at elevated temperatures to facilitate the reaction, followed by a controlled cooling process to induce crystallization of the product. google.com

Byproduct formation can be minimized by:

Maintaining an acidic environment: This prevents the precipitation of ruthenium hydroxides and facilitates the conversion of nitrite to the active nitrosylating species.

Ensuring stoichiometric reactant ratios: Proper stoichiometry prevents the formation of incompletely substituted products or undesired side-products. numberanalytics.com

Optimizing reaction temperature and time: Controlling these parameters can significantly impact the selectivity and yield of the reaction, reducing the formation of byproducts. numberanalytics.com

After the reaction, the product is typically isolated by filtration, washed to remove soluble impurities, and dried. Recrystallization from a suitable solvent can be employed to further enhance purity. google.com

Advanced Synthetic Approaches for Enhanced Yield and Purity

While traditional methods are reliable, research continues into advanced synthetic approaches. These may include microwave-assisted synthesis to reduce reaction times or the use of alternative ruthenium precursors and nitrosylating agents to improve yields and simplify purification. The goal of these advanced methods is often to create a more efficient, environmentally friendly, and cost-effective process, which is valuable for both laboratory-scale tests and potential industrial applications. google.com For instance, developing methods that use cheaper and more readily available raw materials without the need for specialized equipment is a key objective. google.com

Preparation of Ruthenium Precursors for Targeted Coordination

The versatility of this compound as a synthetic starting material stems from the lability of its chloride ligands. rsc.org The preparation of the [Ru(NO)Cl₅]²⁻ anion itself is a form of preparing a ruthenium precursor for targeted coordination. Once synthesized, it serves as a gateway to a vast range of derivative complexes. rsc.org

For example, K₂[Ru(NO)Cl₅] is used to synthesize ruthenium nitrosyl complexes with various other ligands, such as pyridines, amines, and macrocycles, through substitution reactions where the chloride ligands are replaced. rsc.org The synthesis of ruthenium nitrosyl nitrate (B79036) from ruthenium trichloride (B1173362) is another example of preparing a key intermediate. google.com This process involves reacting RuCl₃ with nitrous acid to form nitrosyl ruthenium chloride, followed by the removal of chloride ions to yield the nitrate complex, which can then be used in further synthetic steps. google.com

Table 2: Common Ruthenium Precursors and Their Applications

| Precursor Compound | Formula | Typical Application |

|---|---|---|

| Ruthenium(III) chloride hydrate | RuCl₃·nH₂O | General starting material for many ruthenium complexes, including K₂[Ru(NO)Cl₅]. wikipedia.org |

| This compound | K₂[Ru(NO)Cl₅] | Precursor for synthesizing other nitrosyl complexes via substitution of chloride ligands. rsc.org |

| Ruthenium nitrosyl nitrate | Ru(NO)(NO₃)₃ | A labile precursor used when chloride-free products are desired. google.comrsc.org |

This table illustrates various ruthenium compounds used as precursors for synthesizing more complex targeted molecules.

Advanced Structural Elucidation and Bonding Characterization

Crystallographic Investigations of the Coordination Sphere

X-ray crystallography has been indispensable in providing a definitive three-dimensional map of the atomic arrangement within dipotassium (B57713) pentachloronitrosylruthenate, revealing the precise geometry of the complex anion and the interactions that govern its crystal lattice.

Determination of Coordination Geometry and Bond Parameters

The [RuCl₅(NO)]²⁻ anion exhibits a C₄ᵥ symmetry. Four chloride ligands are arranged in a plane, referred to as the equatorial positions, with the fifth chloride ligand and the nitrosyl ligand occupying the axial positions, trans to each other. The Ru-N-O linkage is essentially linear, a characteristic feature for most {RuNO}⁶ complexes, which are typically described with a Ru(II) metal center and an NO⁺ ligand. nih.govnih.govuni-muenchen.de This linearity is indicative of strong π-backbonding from the metal d-orbitals to the π* orbitals of the nitrosyl ligand. nih.gov

The bond lengths and angles are critical parameters that define the coordination sphere. While slight variations exist depending on the specific crystal, representative bond parameters for the [RuCl₅(NO)]²⁻ anion are compiled from crystallographic studies of this and closely related compounds. nih.gov

| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |

|---|---|---|---|

| Ru-N | ~1.74 | Ru-N-O | ~170-180 |

| N-O | ~1.13 | Cl(eq)-Ru-N | ~90 |

| Ru-Cl (equatorial) | ~2.37 | Cl(ax)-Ru-N | ~180 |

| Ru-Cl (axial) | ~2.38 | Cl(eq)-Ru-Cl(eq) | ~90 |

Analysis of Solid-State Packing and Intermolecular Interactions

The solid-state structure of K₂[RuCl₅(NO)] is a crystalline lattice built from the packing of [RuCl₅(NO)]²⁻ anions and K⁺ cations. The primary forces governing the crystal packing are strong electrostatic interactions between the negatively charged anions and the positively charged potassium cations. researchgate.net These ions arrange in a repeating three-dimensional array that maximizes attractive forces and minimizes repulsion, leading to a stable, ordered crystal. scm.com

Spectroscopic Probes for Electronic Structure and Chemical Bonding

Spectroscopic techniques provide profound insights into the electronic structure and bonding within K₂[RuCl₅(NO)], complementing the static picture from crystallography with dynamic information about vibrational modes and electronic transitions.

Vibrational Spectroscopy (Infrared and Raman) for Nitrosyl Ligand Analysis

Infrared (IR) and Raman spectroscopies are powerful tools for probing the vibrational modes of the [RuCl₅(NO)]²⁻ anion, with a particular focus on the nitrosyl ligand. illinois.eduresearchgate.net The frequency of the N-O stretching vibration, ν(NO), is highly sensitive to the electronic environment and the coordination mode of the NO group.

For K₂[RuCl₅(NO)] in its ground state (GS), the ν(NO) band appears at a high frequency, which is characteristic of a linear Ru-N-O geometry and supports the {Ru(II)-NO⁺} formulation. nih.govuni-muenchen.de A key feature of this compound is its ability to form long-lived, light-induced metastable states (MSI and MSII) at low temperatures. capes.gov.brresearchgate.net The formation of these states is accompanied by significant shifts in the vibrational frequencies, providing direct evidence for structural changes in the Ru-NO unit.

Metastable State I (MSI): This state is believed to be a linkage isomer where the nitrosyl ligand is O-bound (Ru-ON). This change is evidenced by a substantial downshift of the ν(NO) frequency. capes.gov.br

Metastable State II (MSII): This state is proposed to involve a side-on (η²-NO) coordination of the nitrosyl ligand, resulting in an even larger downshift of the ν(NO) frequency. capes.gov.br

The table below summarizes the key vibrational frequencies observed for K₂[RuCl₅(NO)] in its ground and metastable states.

| Vibrational Mode | Ground State (GS) | Metastable State I (MSI) | Metastable State II (MSII) |

|---|---|---|---|

| ν(NO) | ~1896 | ~1636 (downshift of ~260) | ~1436 (downshift of ~460) |

| ν(Ru-N) | ~600 | - | - |

| δ(RuNO) | ~550 | - | - |

The analysis of these vibrational modes, often aided by isotopic substitution (e.g., ¹⁵N or ¹⁸O), provides conclusive evidence for the nature of the photo-induced linkage isomers. capes.gov.br

Electronic Absorption Spectroscopy for d-Orbital Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the complex. For K₂[RuCl₅(NO)], the spectrum is expected to be characterized by intense bands arising from charge-transfer transitions. nih.govresearchgate.net The absorption of UV light can promote an electron from a metal-centered d-orbital to a ligand-centered π* orbital. xpsfitting.com

Given the {Ru(II)-NO⁺} electronic configuration (a low-spin d⁶ metal center), the highest occupied molecular orbitals (HOMOs) are primarily of metal d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are dominated by the π* orbitals of the nitrosyl ligand. Consequently, the prominent features in the UV-Vis spectrum are assigned as metal-to-ligand charge transfer (MLCT) transitions, specifically d(Ru) → π*(NO). nih.govresearchgate.net

It is this MLCT transition that is responsible for the compound's photoactivity. Irradiation with UV light populates the MLCT excited state, which can then relax into the metastable linkage isomers (MSI and MSII) or lead to the photorelease of nitric oxide (NO•), resulting in the oxidation of the metal center to Ru(III). nih.govnih.gov The specific wavelengths (absorption maxima) for these transitions in K₂[RuCl₅(NO)] are typically observed in the UV region. nih.gov

X-ray Absorption and Photoelectron Spectroscopy for Core-Level Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful element-specific techniques used to investigate the electronic structure, including the oxidation state of the ruthenium center and the core-level binding energies of the constituent atoms. scispace.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS measures the binding energies of core electrons, providing a quantitative analysis of elemental composition and chemical state. scispace.comuni-siegen.de For K₂[RuCl₅(NO)], an XPS analysis would yield:

Ru 3d spectrum: The binding energy of the Ru 3d₅/₂ peak would confirm the +2 oxidation state of ruthenium. For metallic Ru(0), this peak is around 280.3 eV, while for Ru(IV) in RuO₂, it shifts to higher energy. The value for Ru(II) in this complex is expected to be intermediate. nih.govacs.org

N 1s spectrum: The N 1s binding energy would be characteristic of a positively charged nitrosyl ligand (NO⁺), typically found at higher energies compared to neutral or negatively charged nitrogen species.

Cl 2p, O 1s, and K 2p spectra: These signals would confirm the presence of chloride, oxygen (in the NO ligand), and potassium, with their binding energies reflecting their respective chemical environments.

X-ray Absorption Spectroscopy (XAS): XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. nih.govresearchgate.net

Ru L-edge XANES: The L-edge spectrum involves transitions from the Ru 2p core level to unoccupied 4d orbitals (2p → 4d). spectroscopyonline.com The energy and shape of the absorption edge are highly sensitive to the oxidation state of ruthenium. Analysis of the Ru L₃-edge XANES spectrum would provide definitive confirmation of the Ru(II) electronic state. researchgate.net Furthermore, theoretical simulations of the spectrum can reveal the splitting of the d-orbitals due to the ligand field, offering a detailed picture of the electronic structure. spectroscopyonline.com

Ru K-edge XANES: While data for this specific compound is not widely reported, K-edge XAS on analogous {FeNO}⁶ complexes has been crucial in establishing the Fe(II)-NO⁺ description, and similar results would be anticipated for K₂[RuCl₅(NO)]. nih.gov

Together, these advanced spectroscopic methods provide a comprehensive and coherent picture of the structure and bonding in dipotassium pentachloronitrosylruthenate, linking its atomic arrangement to its electronic properties and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Ligand Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique utilized to probe the structure and dynamics of chemical compounds in solution. For this compound, K₂[RuCl₅(NO)], NMR studies, particularly those involving the ¹⁵N nucleus, offer profound insights into the solution-state conformation and the lability of the ligands surrounding the ruthenium center.

Ligand exchange reactions, particularly the substitution of chloride ligands by solvent molecules (a process known as aquation), are common for chloro-complexes of ruthenium in aqueous solution. nih.govkccollege.ac.in The general mechanism for ligand substitution in octahedral complexes can proceed through either a dissociative or an associative pathway. libretexts.org In a dissociative mechanism, a ligand first detaches from the metal center, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the initial formation of a seven-coordinate intermediate with the incoming ligand, followed by the departure of the leaving group.

For the [RuCl₅(NO)]²⁻ anion, the exchange of a chloride ligand with a water molecule can be represented by the following equilibrium:

[RuCl₅(NO)]²⁻ + H₂O ⇌ [RuCl₄(H₂O)(NO)]⁻ + Cl⁻

The kinetics of such ligand exchange reactions can be monitored using various techniques, including NMR spectroscopy. By observing changes in the NMR spectrum over time, such as the appearance of new peaks corresponding to the aquated species or changes in the line widths of the signals, the rate of exchange can be determined. For instance, in related ruthenium(II) arene complexes, hydrolysis rate constants have been determined by monitoring the decay of the parent complex's absorption in UV-Vis spectroscopy, a method that could be analogously applied here. nih.gov The rate of these exchange reactions is influenced by several factors, including the nature of the other ligands in the coordination sphere. The strong π-accepting nature of the nitrosyl ligand can influence the lability of the trans chloride ligand, a phenomenon known as the trans effect. libretexts.org

| NMR Parameter | Information Provided | Typical Range for Related Ru-NO Complexes |

| ¹⁵N Chemical Shift (δ) | Electronic environment of the nitrosyl nitrogen | Varies significantly based on co-ligands and solvent researchgate.net |

| ¹J(Ru, ¹⁵N) Coupling | Strength and nature of the Ru-N bond | Not commonly reported due to quadrupolar nature of ¹⁰¹Ru and low natural abundance of ¹⁵N |

| Line Width (Δν₁/₂) | Rate of chemical exchange or molecular tumbling | Broader lines may indicate dynamic processes nih.gov |

Characterization of Nitrosyl Ligand Stoichiometry and Bonding Mode

The nitrosyl ligand (NO) is a diatomic molecule that exhibits versatile bonding modes in transition metal complexes. The characterization of its stoichiometry and bonding in this compound is fundamental to understanding the electronic structure and reactivity of the compound.

The stoichiometry of the nitrosyl ligand in K₂[RuCl₅(NO)] is one NO ligand per ruthenium center. This is determined through elemental analysis and various spectroscopic methods.

The bonding of the nitrosyl ligand to the ruthenium center can be described using the Enemark-Feltham notation, {MNO}ⁿ, where 'n' is the sum of the metal d-electrons and the π* electrons of the nitrosyl ligand. For [RuCl₅(NO)]²⁻, ruthenium is in the +2 oxidation state (a d⁶ metal), and the nitrosyl ligand is formally considered as NO⁺, a two-electron donor isoelectronic with carbon monoxide. This results in an {RuNO}⁶ configuration.

The geometry of the M-N-O fragment is a key indicator of the bonding mode. Nitrosyl ligands can adopt either a linear or a bent coordination. In the case of {RuNO}⁶ complexes, a nearly linear Ru-N-O arrangement is almost universally observed. nih.gov This linearity is a consequence of the NO⁺ formalism, where the nitrogen atom is sp-hybridized. The Ru-N-O bond angle in such complexes is typically close to 180°.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a primary tool for characterizing the nitrosyl bonding mode. The N-O stretching frequency (ν(NO)) is highly diagnostic.

Linear M-N-O groups exhibit a high ν(NO) stretching frequency, typically in the range of 1650–1900 cm⁻¹. nih.gov

Bent M-N-O groups , formally considered as NO⁻, show a lower ν(NO) stretching frequency, generally between 1525–1690 cm⁻¹. nih.gov

For K₂[RuCl₅(NO)] and related {RuNO}⁶ complexes, the ν(NO) stretch is consistently observed in the high-frequency region, confirming the linear bonding mode. For example, in related nitrosyl ruthenium complexes with chloride and imidazole-based ligands, the ν(NO) frequency is reported around 1930-1940 cm⁻¹. nih.gov This high stretching frequency reflects the strong triple bond character of the N-O bond in the coordinated NO⁺ ligand.

X-ray crystallography provides definitive structural information. Although a specific crystal structure for K₂[RuCl₅(NO)] is not detailed in the readily available literature, structural data for closely related compounds, such as Na[RuNOCl₄L] where L is a neutral ligand, show a nearly linear Ru-N-O fragment. nih.gov The Ru-N bond length in these complexes is typically short, indicative of a strong bond with significant π-backbonding from the metal d-orbitals to the π* orbitals of the NO⁺ ligand. nih.gov This back-donation of electron density from the ruthenium to the nitrosyl ligand strengthens the Ru-N bond and slightly weakens the N-O bond, though it remains a strong triple bond.

| Technique | Finding | Interpretation |

| Elemental Analysis | 1 Ru : 5 Cl : 1 N : 1 O | Confirms the 1:1 stoichiometry of the nitrosyl ligand to the ruthenium center. |

| Infrared (IR) Spectroscopy | High ν(NO) stretching frequency (typically >1800 cm⁻¹) | Indicates a linear Ru-N-O bonding mode, consistent with an {RuNO}⁶ formulation. nih.gov |

| X-ray Crystallography | Ru-N-O bond angle close to 180° and short Ru-N bond distance | Provides definitive evidence for a linear coordination geometry and strong metal-ligand bonding. nih.gov |

Electronic Structure and Redox Chemistry

Elucidation of Ruthenium Oxidation States and Nitrosyl Formalisms

The assignment of formal oxidation states in metal nitrosyl complexes can be complex due to the non-innocent nature of the nitric oxide (NO) ligand. In the case of dipotassium (B57713) pentachloronitrosylruthenate, the ruthenium center is generally considered to be in the +2 oxidation state. This assignment is based on the widely accepted Enemark-Feltham notation, {M(NO)ₓ}ⁿ, which describes the coordination of the metal to the NO ligand. For K₂[RuCl₅(NO)], this formalism is denoted as {RuNO}⁶, where six represents the sum of the metal d-electrons and the π* electrons of the NO ligand.

This {RuNO}⁶ configuration typically corresponds to a complex with a linear Ru-N-O bond angle and is best described as a Ru(II) center coordinated to a nitrosyl cation (NO⁺). This formalism is supported by theoretical studies, which indicate that the electronic structure arises from a combination of σ-donation from the NO⁺ to the Ru(II) center and significant π-backdonation from the ruthenium d-orbitals to the empty π* orbitals of the NO⁺ ligand. This back-donation is a crucial factor in the stability and reactivity of the complex.

Electrochemical Investigations and Redox Potentials

The redox chemistry of dipotassium pentachloronitrosylruthenate is a key feature of its chemical profile, with the ruthenium center capable of existing in multiple oxidation states.

Cyclic Voltammetry Studies

| Redox Couple | Potential (V vs. reference electrode) | Character |

|---|---|---|

| Ru(II)/Ru(III) | Data not available for K₂[RuCl₅(NO)] | Expected to be a primary redox event |

| Ligand-based reductions | Data not available for K₂[RuCl₅(NO)] | Possible at more negative potentials |

Note: This table is illustrative and highlights the type of data obtained from cyclic voltammetry. Specific values for K₂[RuCl₅(NO)] require dedicated experimental investigation.

Influence of Ligand Environment on Redox Behavior

The ligand sphere surrounding the ruthenium center plays a critical role in modulating its redox potentials. In K₂[RuCl₅(NO)], the five chloride ligands are electron-donating, which tends to stabilize the higher oxidation state of ruthenium (Ru(III)) and thus lowers the potential for the Ru(II)/Ru(III) redox couple compared to complexes with more electron-withdrawing ligands.

Theoretical studies on related ruthenium nitrosyl complexes have shown that the nature of the ligands, particularly the one trans to the NO group, can significantly influence the electronic properties and, by extension, the redox behavior. For example, a more electron-donating trans-ligand can enhance the π-backdonation to the NO ligand, which in turn affects the electron density at the ruthenium center and its ease of oxidation or reduction. The chloride ligands in the [RuCl₅(NO)]²⁻ anion are considered to be effective in mediating this electronic communication.

Orbital Interactions and Electronic Transitions within the Complex

The electronic structure and the observed spectroscopic properties of this compound are a direct consequence of the molecular orbital interactions within the [RuCl₅(NO)]²⁻ anion.

In an octahedral-like geometry, the d-orbitals of the ruthenium(II) center are split into t₂g and eg sets. The linear Ru-N-O arrangement allows for strong π-interactions between the ruthenium dₓz and dᵧz orbitals and the π* orbitals of the NO⁺ ligand. This interaction leads to the formation of bonding and antibonding molecular orbitals. The t₂g orbitals of ruthenium, which are non-bonding in a purely σ-bonding scenario, become involved in this π-backdonation, leading to a stabilization of the filled bonding molecular orbitals and a destabilization of the empty antibonding molecular orbitals.

The electronic transitions observed in the UV-Vis spectrum of the complex are associated with the promotion of electrons between these molecular orbitals. The spectrum is expected to be characterized by several absorption bands:

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the filled p-orbitals of the chloride ligands to the empty or partially filled d-orbitals of the ruthenium center.

Metal-to-Ligand Charge Transfer (MLCT): Transitions from the filled d-orbitals of the ruthenium center to the empty π* orbitals of the nitrosyl ligand. These are often the lowest energy and most intense transitions in such complexes.

d-d Transitions: Transitions between the split d-orbitals of the ruthenium center (t₂g → eg). These are typically weaker than charge transfer bands.

While a detailed experimental UV-Vis spectrum with assignments for K₂[RuCl₅(NO)] is not widely published, a related complex, K₂[RuCl₅(H₂O)], shows absorption bands in the visible and ultraviolet regions, which are attributed to d-d and charge-transfer transitions, respectively. It is anticipated that the electronic spectrum of K₂[RuCl₅(NO)] would exhibit distinct MLCT bands characteristic of the strong Ru → NO⁺ back-bonding.

| Transition Type | Origin | Destination | Expected Spectral Region |

|---|---|---|---|

| d-d | Ru(t₂g) | Ru(eg) | Visible |

| MLCT | Ru(d) | NO(π*) | Visible/UV |

| LMCT | Cl(p) | Ru(d) | UV |

Reactivity and Mechanistic Pathways

Ligand Substitution Kinetics and Thermodynamics

The substitution of ligands in the [RuCl₅(NO)]²⁻ anion is a cornerstone of its chemistry, allowing for the synthesis of new complexes with tailored properties. researchgate.netresearchgate.netresearchgate.net The kinetics and thermodynamics of these reactions are influenced by the inherent lability of its ligands and the nature of the incoming species.

The [RuCl₅(NO)]²⁻ complex features a central ruthenium atom coordinated to five chloride ligands and one nitrosyl ligand in a distorted octahedral geometry. wordpress.com Structural studies on related pentahalo nitrosyl ruthenate species reveal that the Ru-X bond (where X is a halogen) located trans to the nitrosyl ligand is typically slightly longer than the cis Ru-X bonds. wordpress.com This bond elongation suggests a higher lability for the chloride ligand positioned opposite the NO group, making it the most probable site for initial substitution.

While the complex is thermally stable, the chloride ligands can be readily displaced by various incoming ligands. epdf.pub For instance, reaction with terpyridine (terpy) leads to the substitution of chloride ions to form complexes like [RuCl₂(NO)(terpy)]⁺. researchgate.netresearchgate.net Similarly, reactions with other molecules such as pyridine (B92270), phosphines, and various anions result in the displacement of one or more chloride ligands. uni-muenchen.dersc.org The nitrosyl ligand, in contrast, is much less labile under thermal conditions due to the strong Ru-NO bond, which possesses significant multiple bond character. wordpress.com The photochemical lability of the NO ligand, however, is a key feature of this compound and is discussed in detail below. epdf.pub

The nature of the incoming ligand significantly affects both the rate of substitution and the stereochemical outcome of the reaction. The synthesis of complexes such as [Ru(R-Phtpy)Cl₂(NO)]⁺ (where R-Phtpy is a substituted phenylterpyridine) from K₂[RuCl₅(NO)] can yield both cis-(Cl,Cl) and trans-(Cl,Cl) isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions and the electronic properties of the incoming terpyridine ligand.

Strong π-acceptor ligands can accelerate the rate of substitution at other positions by reducing electron density on the ruthenium center. researchgate.net The reaction of K₂[RuCl₅(NO)] with terpyridine and potassium chloride in aqueous ethanol (B145695) results in the formation of [RuCl₂(NO)(terpy)]⁺, which can be isolated as different isomers. rsc.org The choice of solvent and reaction conditions, such as temperature, can also guide the stereoselectivity of the substitution, leading to the preferential formation of one isomer over another. For example, the synthesis of dimethylphenylphosphine (B1211355) complexes from ruthenate precursors can yield a fac isomer under short reaction times, which then isomerizes to the more stable mer,trans-isomer upon heating. wordpress.com

Photochemical Reactivity and Nitric Oxide Release Mechanisms

Dipotassium (B57713) pentachloronitrosylruthenate and its derivatives are renowned for their photochemical activity, particularly the light-induced release of nitric oxide and ligand isomerization. epdf.pubresearchgate.net These properties are of significant interest for applications in photodynamic therapy and data storage. researchgate.net The complex is generally stable in the dark but becomes reactive upon exposure to light, typically in the near-UV range. epdf.pub

Upon irradiation, ruthenium nitrosyl complexes can undergo photoinduced linkage isomerization (PLI), where the nitrosyl ligand changes its coordination mode to the metal center without being released. rsc.org This phenomenon involves the formation of metastable states that can be detected at low temperatures. rsc.org The ground state (GS) features a linear Ru-N-O coordination. Light absorption can promote the system to metastable states, identified as MS1 and MS2. rsc.org

Ru-ON (MS1): In this isomer, the nitrosyl ligand is bound to the ruthenium through the oxygen atom, forming an isonitrosyl linkage. researchgate.net

Ru-η²-NO (MS2): This isomer involves a side-on coordination, where both the nitrogen and oxygen atoms of the nitrosyl group are bonded to the ruthenium center. researchgate.net

These isomerization pathways are initiated by a metal-to-ligand charge transfer (MLCT) upon photo-excitation. researchgate.net For many ruthenium nitrosyl complexes, irradiation with blue or UV light populates these metastable states, which have distinct spectroscopic signatures, particularly in their infrared spectra. researchgate.netrsc.org The stability of these isomers is highly dependent on temperature, and they typically revert to the ground state upon warming. researchgate.net The ability to switch between these states using light has potential applications in photochromic materials. researchgate.net

The efficiency of nitric oxide photorelease is quantified by the quantum yield (Φ), which represents the number of NO molecules released per photon absorbed. For derivatives of K₂[RuCl₅(NO)], this value is highly dependent on the specific ligands attached to the ruthenium center and the geometry of the complex. researchgate.netresearchgate.net

Studies on a series of cis-(Cl,Cl) and trans-(Cl,Cl) isomers of [Ru(R-Phtpy)Cl₂(NO)]⁺, synthesized from K₂[RuCl₅(NO)], show that the cis isomers generally exhibit higher quantum yields for NO release than their trans counterparts. researchgate.netunam.mx This has been attributed to the trans effect of the chloride ligand, which favors photorelease when positioned opposite the nitrosyl group. unam.mxresearchgate.net The quantum yields for NO release can be quite high, with some complexes reaching values well above 0.1, indicating an efficient conversion of light energy into chemical change. rsc.org

| Complex | Isomer | Irradiation Wavelength (nm) | Quantum Yield (ΦNO) |

|---|---|---|---|

| [Ru(FT)Cl₂(NO)]⁺ | cis(Cl,Cl) | 405 | 0.31 |

| [Ru(FT)Cl₂(NO)]⁺ | trans(Cl,Cl) | 405 | 0.10 |

| [Ru(MeO-Phtpy)Cl₂(NO)]⁺ | cis(Cl,Cl) | 365 | Facile NO Release |

| [Ru(MeO-Phtpy)Cl₂(NO)]⁺ | trans(Cl,Cl) | 365 | Facile NO Release |

Data sourced from studies on terpyridine derivatives of K₂[RuCl₅(NO)]. rsc.orgresearchgate.netresearchgate.net FT = Fluorene-substituted Terpyridine; MeO-Phtpy = Methoxy-substituted Phenylterpyridine.

The outcome of irradiating K₂[RuCl₅(NO)] and its derivatives is strongly dependent on the wavelength of light used. uni-muenchen.deresearchgate.net Different electronic transitions can be targeted by specific wavelengths, leading to different photochemical pathways. Irradiation in the near-UV or blue spectral range is often effective for promoting both linkage isomerization and NO release. researchgate.netepdf.pub

For instance, in certain complexes, irradiation at one wavelength may favor the formation of the MS1 (Ru-ON) isomer, while another wavelength might be more efficient at promoting NO release. uni-muenchen.de Studies on [RuNO(Py)₄F]²⁺, a derivative of the parent chloro complex, showed that 445-nm irradiation promotes the metal-to-ligand charge transfer that results in the formation of the Ru-ON metastable state. researchgate.net Furthermore, the power of the irradiation source can influence the rate of NO release; a higher power light source can release more NO in the same time period compared to a lower power source, even at a similar wavelength. researchgate.net The choice of irradiation conditions is therefore a critical parameter for controlling the specific photochemical reaction desired. epdf.pubresearchgate.net

Electron Transfer Reactions and Redox-Induced Transformations

The redox chemistry of dipotassium pentachloronitrosylruthenate, K₂[RuCl₅(NO)], is fundamental to its reactivity, particularly concerning the release of the biologically significant nitric oxide (NO) molecule. The electronic structure of the [RuCl₅(NO)]²⁻ anion, formally containing a Ru(II) center and a nitrosyl ligand (NO⁺), allows for a series of electron transfer steps that can be probed electrochemically and induced photochemically.

Studies on related ruthenium nitrosyl complexes, such as those containing terpyridine ligands, provide valuable insights into the electron transfer behavior of the {RuNO}⁶ core, which is also present in this compound. The electrochemical profile of these complexes is typically characterized by two successive one-electron reduction processes. These can be attributed to the stepwise reduction of the coordinated nitrosyl ligand.

The initial reduction is a reversible process that forms a {RuNO}⁷ species, followed by a second, often quasi-reversible or irreversible, reduction to a {RuNO}⁸ species. These electron transfer reactions are significant as they can labilize the Ru-NO bond, facilitating the release of nitric oxide. For instance, the electrochemical reduction of the Ru(II) nitrosyl complex can trigger the release of NO.

Table 1: Electrochemical Data for a Model Ruthenium Nitrosyl Complex

| Redox Process | Potential (V vs. SCE) | Description |

|---|---|---|

| Ru(II)NO⁺ + e⁻ ⇌ Ru(II)NO• | -0.13 | First reduction, reversible |

| Ru(II)NO• + e⁻ ⇌ Ru(II)NO⁻ | -0.62 | Second reduction |

This data is based on a related polypyridine ruthenium nitrosyl system and serves as a model for the behavior of the {RuNO}⁶ moiety.

Beyond electrochemical stimuli, redox-induced transformations can also be initiated by photolysis. This compound is known to be photolabile, releasing NO upon exposure to near-UV light. This photochemical process involves the excitation of the molecule, likely through a metal-to-ligand charge transfer (MLCT) or an intramolecular charge transfer from a ligand to the nitrosyl group. This excitation populates a dissociative state, leading to the cleavage of the Ru-NO bond. The photo-release of the NO radical is often accompanied by the oxidation of the ruthenium center, with spectroscopic evidence pointing to the formation of Ru(III) species as photoproducts. This transformation from a Ru(II) to a Ru(III) species represents a significant redox-induced change in the coordination sphere.

Interactions with Solvent Systems and Protonation Equilibria

The interaction of this compound with solvent systems is critical to its stability and reactivity. As a water-soluble complex, its behavior in aqueous media is of particular importance. In aqueous solution, the chloride ligands of the [RuCl₅(NO)]²⁻ anion can undergo substitution reactions with water molecules, a process known as aquation.

This aquation process is a common feature of ruthenium halide complexes and can proceed in a stepwise manner, with one or more chloride ligands being replaced by water. For the related hexachlororuthenate(III) ion, [RuCl₆]³⁻, the rate of the first aquation step is influenced by the concentration of hydrochloric acid, indicating a complex equilibrium. A similar behavior can be anticipated for [RuCl₅(NO)]²⁻, where the extent of aquation will depend on factors such as pH, temperature, and chloride ion concentration.

[RuCl₅(NO)]²⁻ + H₂O ⇌ [RuCl₄(H₂O)(NO)]⁻ + Cl⁻

Specific data on the protonation equilibria of the parent [RuCl₅(NO)]²⁻ anion are not extensively documented in the literature. However, it is conceivable that protonation could occur on the nitrosyl ligand under strongly acidic conditions, potentially altering its bonding and reactivity. The study of protonation-state dependence in other complex systems, such as metalloenzymes, highlights the critical role that protonation and deprotonation events play in modulating reactivity and function. In the context of this compound, changes in pH would undoubtedly influence the speciation in solution due to the aquation and subsequent acid-base equilibria of the coordinated water molecules.

Catalytic and Materials Science Applications

Homogeneous Catalysis Mediated by the Ruthenium Center

Oxidation Reactions (e.g., Alcohol Oxidation, Water Oxidation)

There is no specific data available in the reviewed literature detailing the use of Dipotassium (B57713) pentachloronitrosylruthenate as a homogeneous catalyst for alcohol oxidation or water oxidation. While other ruthenium complexes are well-established catalysts for these transformations, research has not focused on this particular compound for such purposes.

Hydrogenation Reactions

No research findings were identified that describe the application of Dipotassium pentachloronitrosylruthenate in homogeneous hydrogenation reactions.

Heterogeneous Catalysis and Surface Modification

Immobilization Strategies on Support Materials

There is no available information on strategies for the immobilization of this compound onto support materials for heterogeneous catalysis.

Formation of Ruthenium-Based Nanomaterials as Catalyst Precursors

No studies were found that utilize this compound as a precursor for the synthesis of ruthenium-based nanomaterials for catalytic applications.

Advanced Materials for Optical and Magnetic Applications

The unique photochemical properties of the ruthenium nitrosyl moiety within this compound serve as a foundation for the design of advanced functional materials. The interaction of this complex with light can induce changes in its molecular structure, leading to alterations in its optical and magnetic properties.

The phenomenon of photochromism in ruthenium nitrosyl complexes, including derivatives of the [Ru(NO)Cl₅]²⁻ anion, is rooted in photoinduced linkage isomerization (PLI). rsc.orgresearchgate.net Upon irradiation with light of a specific wavelength, the nitric oxide (NO) ligand, which is typically bonded to the ruthenium center through the nitrogen atom (Ru-NO, ground state or GS), can rearrange to an oxygen-bonded configuration (Ru-ON, metastable state 1 or MS1) or a side-bonded configuration (Ru-η²-NO, metastable state 2 or MS2). rsc.orgresearchgate.netmdpi.com These different isomers possess distinct physical and chemical characteristics, resulting in a change of color, which is the hallmark of photochromism. mdpi.com

This reversible switching between states can be controlled by light, making these compounds attractive for developing molecular-level switches. researchgate.net The investigation of these photoisomerization processes in the solid state is particularly relevant for applications in photochromic or photomagnetic materials. rsc.org

Researchers have explored the creation of photomagnetic materials by combining photochromic ruthenium nitrosyl cations with paramagnetic anions. journaldephysique.orgnih.gov The principle is that the light-induced linkage isomerization in the ruthenium complex can alter the magnetic interactions within the crystal lattice, leading to a change in the bulk magnetic properties of the material. journaldephysique.org For instance, a weak, reversible change in magnetic susceptibility after irradiation was observed in a compound containing the [RuNO(NH₃)₅]³⁺ cation and the [Cr(CN)₆]³⁻ anion. nih.gov While these studies often involve more complex ammine or pyridine-ligated ruthenium nitrosyls, the fundamental principles of photo- and photomagnetism originate from the light-sensitive Ru-NO bond, for which K₂[Ru(NO)Cl₅] is a primary example. nih.gov

Table 1: Linkage Isomers of Ruthenium Nitrosyl Complexes

| Isomer | Bonding Mode | State | Key Characteristic |

|---|---|---|---|

| Ground State (GS) | Ru-N-O | Stable | The most stable configuration. |

| Metastable State 1 (MS1) | Ru-O-N | Metastable | Generated by light irradiation. |

This table is a generalized representation based on findings for various ruthenium nitrosyl complexes. rsc.orgresearchgate.netmdpi.com

The ability of ruthenium nitrosyl complexes to exist in multiple, light-addressable isomeric states (GS, MS1, MS2) has led to their consideration for high-density optical data storage. nih.goviaea.org The distinct states can represent different bits of information ("0", "1", "2"), and light can be used to "write" and "erase" data by switching the complex between these states. researchgate.netmdpi.com The difference in the refractive indices between the ground and metastable states is another property that could be exploited for creating hologram gratings. nih.gov

The full photoconversion between the stable nitrosyl (N-bonded) and metastable isonitrosyl (O-bonded) isomers has been demonstrated in some ruthenium nitrosyl complexes, which is a critical requirement for practical data storage applications. acs.org While much of the advanced research has moved to more complex derivatives to fine-tune these properties, the foundational photochemistry is exemplified by simpler compounds like this compound. nih.goviaea.org

Functional Materials for Sensor Design and Chemosensing

The reactivity of the coordinated nitrosyl group in ruthenium complexes can be harnessed for the development of chemical sensors. These sensors operate on the principle that interaction with a specific analyte triggers a measurable change in the complex, such as a color change or the release of a signaling molecule.

A notable example is the use of a ruthenium nitrosyl complex as a highly selective colorimetric sensor for hydrogen sulfide (B99878) (H₂S). rsc.orgrsc.org In this system, the ruthenium nitrosyl probe "cross-talks" with H₂S, leading to a distinct color change and the release of nitric oxide. rsc.orgrsc.org The detection limit for H₂S was reported to be in the micromolar range, demonstrating high sensitivity. rsc.orgrsc.org This application showcases how the inherent reactivity of the Ru-NO bond can be tailored for specific chemosensing tasks. While the specific complex used in that study was an amphiphilic derivative, it highlights the potential of the ruthenium nitrosyl functional group, for which this compound is a parent compound, in sensor design. rsc.orgthermofisher.comscribd.com

Table 2: Ruthenium Nitrosyl-Based H₂S Sensor

| Analyte | Sensing Principle | Output Signal | Detection Limit (μM) | Reference |

|---|

Applications as Caged Molecular Reagents in Mechanistic Research (e.g., Neuroscience)

This compound is recognized as a "caged nitric oxide" compound. chemdad.comkonoscience.comzhenhaomall.com This means it is stable under normal conditions but can be triggered to release nitric oxide upon stimulation, typically with light. nih.govnih.gov This property is invaluable for research in biology and medicine, particularly in neuroscience, where NO acts as a critical signaling molecule, or neurotransmitter. nih.govnih.gov

The controlled, light-induced release of NO allows researchers to study its effects on specific cells or tissues with high spatial and temporal precision. nih.govnih.gov this compound, referred to as K₂[Ru(NO)Cl₅], readily releases NO when exposed to UV light (e.g., 355 nm) with a reported quantum yield of 0.06. nih.gov

A specific application in neuroscience involves using the photolytic release of NO from this compound to study synaptic transmission. In one study, light-induced NO release from this compound was shown to modulate NMDA receptor-mediated transmission at hippocampal synapses. This type of mechanistic research is crucial for understanding the complex roles of NO in processes like learning and memory. Ruthenium compounds, in general, are being investigated for their potential as neuroprotective agents due to their ability to act as NO donors. nih.gov

Table 3: Photorelease Properties of K₂[Ru(NO)Cl₅]

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Excitation Wavelength | 355 nm (UV) | Aqueous Solution | nih.gov |

| Quantum Yield (Φ) | 0.06 | Aqueous Solution | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of transition metal complexes. researchgate.netresearchgate.net DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy that is well-suited for many-body systems like the [RuCl5(NO)]2- anion. researchgate.netstackexchange.com This approach is widely used to calculate a variety of molecular properties, from geometries to spectroscopic features. arxiv.org

DFT calculations are instrumental in predicting and refining the equilibrium geometries of molecules. For the pentachloronitrosylruthenate(II) anion, [RuCl5(NO)]2-, theoretical calculations and X-ray diffraction data show a slightly distorted octahedral geometry. researchgate.net The ruthenium center is coordinated to five chloride ligands and one nitrosyl (NO) ligand.

A key structural feature is the distinction between the chloride ligand positioned trans to the nitrosyl group and the four cis chloride ligands. Computational and experimental data reveal that the Ru-Cl bond trans to the NO group is shorter than the Ru-Cl bonds in the cis positions, a finding that contradicts earlier interpretations based solely on infrared spectroscopy. researchgate.net The Ru-N-O linkage is nearly linear, which is characteristic of a nitrosyl group bonded as NO+. researchgate.net

Table 1: Selected DFT-Calculated and Experimental Bond Parameters for the [RuCl5(NO)]2- Anion

| Parameter | Value |

| Bond Distances | |

| Ru-N | 1.738(2) Å |

| N-O | 1.131(3) Å |

| Ru-Cl (trans to NO) | 2.357(1) Å |

| Ru-Cl (cis to NO) | 2.373(1) - 2.379(2) Å |

| Bond Angles | |

| Ru-N-O | 176.7(5)° |

Data sourced from X-ray diffraction studies, which are often complemented and validated by DFT calculations. researchgate.net

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations enable the quantification of atomic partial charges through various population analysis schemes, such as Mulliken and Natural Bond Orbital (NBO) methods. stackexchange.comsemanticscholar.org While Mulliken analysis provides a computationally inexpensive estimate, it is known to be highly dependent on the basis set used. stackexchange.com NBO analysis is often considered more robust as it is based on the electron density and provides a picture that aligns well with chemical concepts like Lewis structures and bond polarization. stackexchange.com For the [RuCl5(NO)]2- anion, self-consistent charge and configuration molecular orbital calculations have been performed, with the resulting electronic population data used to interpret experimental Mössbauer spectroscopy results. researchgate.net

DFT provides a powerful framework for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute harmonic vibrational frequencies. arxiv.orgnih.gov These calculated frequencies are invaluable for assigning experimental infrared (IR) and Raman spectra. For K2[RuCl5(NO)], DFT calculations have been successfully employed to assign the vibrational bands measured for the ground state and for light-induced metastable states. researchgate.net It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic values, which corrects for the approximations inherent in the theoretical model. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net These calculations can help assign observed transitions, for example, as metal-to-ligand charge-transfer (MLCT), ligand-to-metal charge-transfer (LMCT), or d-d transitions.

Ab Initio Wavefunction Theory Approaches

Ab initio (Latin for "from the beginning") wavefunction theory methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. arxiv.org These methods, which include Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2, MP3, etc.), and Coupled-Cluster (CC) theory, are systematically improvable and can achieve very high accuracy, often referred to as the "gold standard" in quantum chemistry. arxiv.org For complex systems involving heavy elements and strong electron correlation, such as actinide and ruthenate complexes, advanced methods like the Restricted Active Space Second-Order Perturbation Theory (RASPT2) are employed to handle the intricate electronic structure and accurately predict properties like ligand-field and charge-transfer transitions. osti.gov While these methods are computationally more demanding than DFT, they provide a crucial benchmark for validating results from more approximate theories.

Molecular Dynamics Simulations for Solution-State Behavior and Ligand Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of complexes in the solution phase, providing insights into solvation effects, ion pairing, and the dynamics of ligand exchange or conformational changes. For an ionic compound like Dipotassium (B57713) pentachloronitrosylruthenate, MD simulations could be used to investigate the structure of the hydration shell around the [RuCl5(NO)]2- anion and the distribution of the K+ counterions in an aqueous solution. rsc.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an essential tool for mapping the potential energy surfaces of chemical reactions. By locating and characterizing stationary points—reactants, products, intermediates, and transition states—researchers can elucidate detailed reaction mechanisms. researchgate.net For Dipotassium pentachloronitrosylruthenate, a known reaction is the light-induced formation of metastable states, which involves the photoisomerization of the nitrosyl ligand. researchgate.net Theoretical calculations can identify the transition state structures connecting the ground state (Ru-NO) and the metastable isomer (e.g., a side-on or Ru-ON linkage), determine the activation energy barriers for both the forward and reverse reactions, and thus provide a deep understanding of the reaction kinetics and thermodynamics. researchgate.net

Potential Energy Surface Explorations

Theoretical explorations of the potential energy surface (PES) of the [RuCl₅(NO)]²⁻ anion have been crucial in understanding its stability, photoinduced isomerism, and dissociation pathways. The ground-state PES reveals a stable minimum corresponding to the linear Ru-N-O coordination geometry. uni-muenchen.de However, the landscape of excited-state potential energy surfaces is significantly more complex and is key to its photochemistry.

Ultrafast dispersed, broadband transient absorption spectroscopy has been used to study the excited-state relaxation of pentachloronitrosylruthenate in aqueous solution. acs.org These experiments, supported by theoretical modeling, show that excitation into different electronic states triggers a cascade of ultrafast events. For instance, excitation at wavelengths between 335 nm and 675 nm populates various excited states with distinct orbital characteristics. acs.org

A key finding from these studies is the rapid relaxation pathway from the second excited singlet state (of πNO character) to the lowest triplet state (³πNO) within approximately 100 femtoseconds. acs.org This transition is mediated by an intermediate lowest excited singlet state (a d-d state), which has a lifetime of about 80 femtoseconds. acs.org The ³π*NO state itself is relatively short-lived, with a lifetime of 3.2 picoseconds. acs.org

Importantly, these lower-lying excited states (¹d-d and ³π*NO) are found to be inert with respect to nitric oxide release. acs.org Instead, NO dissociation occurs from higher-lying excited states on an even faster timescale, in under 200 femtoseconds. acs.org The exploration of the PES also reveals the presence of metastable isomers, which can be critical intermediates in the photochemical transformations of the complex. Density Functional Theory (DFT) calculations have identified local minima on the potential energy surface corresponding to two metastable isomers: an isonitrosyl (η¹-O-bound) and a side-bound (η²-NO) linkage isomer. uni-muenchen.deresearchgate.net These calculations, alongside experimental observations on related nitrosyl complexes, suggest that photoexcitation can lead to the population of these isomeric states, which lie at higher energy than the ground state. uni-muenchen.de The mechanism of photoinduced interconversion involves traversing these complex potential energy surfaces.

The vibrational coherences observed in spectroscopic studies provide further insight into the reaction coordinates on the PES. These have been attributed to phenomena such as the Jahn-Teller effect in the ¹π*NO excited state and the process of nitric oxide loss itself, highlighting the specific nuclear motions that drive the excited-state dynamics. acs.org

Kinetic Parameter Calculations and Rate Constant Prediction

Theoretical and experimental studies have provided quantitative data on the kinetics of reactions involving the [RuCl₅(NO)]²⁻ anion and related species. The prediction and measurement of rate constants and quantum yields are essential for understanding the efficiency of its photochemical processes.

The quantum yield (Φ) for nitric oxide release from K₂[RuCl₅(NO)] upon UV light irradiation is a key kinetic parameter. Flash photolysis experiments have been used to determine the concentration-dependence and time course of NO-mediated processes initiated by this compound. researchgate.net These studies confirm that it is a photolabile, or "caged," NO donor that releases nitric oxide upon exposure to near-UV light. researchgate.netepdf.pub

As detailed in the exploration of the potential energy surface, the lifetimes of various excited states have been determined, which are critical kinetic parameters.

| Excited State | Lifetime | Role in NO Release |

| ¹d-d (Lowest Excited Singlet) | ~80 fs | Inert |

| ³π*NO (Lowest Triplet) | 3.2 ps | Inert |

| Higher Excited States | < 200 fs | Active (NO release occurs) |

This table presents the lifetimes and roles of different excited states of the [RuCl₅(NO)]²⁻ anion in the process of nitric oxide photorelease, based on ultrafast spectroscopic studies. acs.org

The quantum yield for NO release can be determined experimentally using techniques like laser flash photolysis in conjunction with an NO sensor. unam.mx For K₂[RuCl₅(NO)], such measurements quantify the efficiency of the photochemical reaction, providing a crucial kinetic benchmark for its application as a photoactivated NO donor. researchgate.net

Emerging Research Directions and Future Outlook

Novel Ligand Systems and Coordination Architectures

A primary focus of current research involves the substitution of the chloride ligands in the [Ru(NO)Cl₅]²⁻ anion to create new coordination compounds with diverse functionalities. This approach allows for the fine-tuning of the electronic and steric properties of the ruthenium center, thereby influencing its reactivity and physical characteristics.

Recent studies have demonstrated the successful synthesis of a variety of new ruthenium nitrosyl complexes starting from or analogous to dipotassium (B57713) pentachloronitrosylruthenate. For instance, the reaction with N-donor pyridine-type ligands has led to the formation of complexes such as Na[RuNOCl₄L], where L is a nitronyl nitroxide radical. mdpi.comnih.gov These compounds are of particular interest as they combine a photochemically active ruthenium nitrosyl group with a magnetic nitronyl nitroxide in the same coordination sphere, opening pathways to multifunctional materials. mdpi.com The crystal structures of these complexes often reveal polymeric architectures, where sodium cations bridge the ruthenium-containing anions. mdpi.comnih.gov

Furthermore, the synthesis of complexes with multidentate ligands like tris(1-pyrazolyl)methane (tpm) and 2,2'-bipyridine (B1663995) (bpy) has been achieved, resulting in compounds such as [Ru(bpy)(tpm)NO]³⁺. acs.org This complex exhibits a distorted octahedral geometry and is notable for its stability and distinct reactivity, including one of the highest rate constants for the reaction with hydroxide (B78521) ions among related nitrosyl complexes. acs.org The use of polydentate ligands offers greater control over the stability, solubility, and structural features of the resulting complexes, which is crucial for their potential applications. nih.gov

The versatility of dipotassium pentachloronitrosylruthenate as a precursor is also highlighted in its reactions with polyoxometalates, leading to the formation of complex heterobimetallic coordination polymers. acs.org These research directions underscore a broader strategy in coordination chemistry: the use of well-defined, simple starting materials to construct complex, functional supramolecular assemblies. The continued exploration of new ligand systems is expected to yield a new generation of ruthenium nitrosyl complexes with tailored electronic, catalytic, and photofunctional properties.

| Precursor | Reactant Ligand(s) | Resulting Complex/Architecture | Reference |

| K₂[Ru(NO)Cl₅] or analogous | Nitronyl nitroxide radicals with N-donor pyridine (B92270) rings | Na[RuNOCl₄L] (Polymeric) | mdpi.comnih.gov |

| Analogous Ru-Cl precursors | tris(1-pyrazolyl)methane (tpm), 2,2'-bipyridine (bpy) | [Ru(bpy)(tpm)NO]³⁺ | acs.org |

| K₂[Ru(NO)Cl₅] | Heterobimetallic complexes | Coordination polymers | acs.org |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials that have garnered immense interest for their potential applications in gas storage, separation, and catalysis. The integration of functional molecular units, such as ruthenium nitrosyl complexes, into these frameworks is a promising strategy for creating advanced materials with enhanced stability and catalytic activity.

While the direct incorporation of this compound into MOFs and COFs is still an emerging area, the broader concept of using ruthenium complexes in these frameworks is well-established. Ruthenium-based MOFs have been synthesized and their properties, including porosity and catalytic activity, have been investigated. rsc.org The introduction of defects into these MOFs can create coordinatively unsaturated ruthenium sites, which are crucial for catalysis. rsc.org

The general approach for integrating molecular complexes into MOFs and COFs often involves either the encapsulation of the complex within the pores of the framework or the use of the complex itself as a building block in the framework's construction. The latter often requires the functionalization of the ligands of the complex with appropriate linker groups. For ruthenium nitrosyl complexes, this could involve synthesizing derivatives with carboxylate or other functional groups that can participate in the formation of the MOF or COF structure.

The "bottle-around-a-ship" strategy, where molecular complexes are assembled within the pre-existing scaffolds of MOFs, offers a viable route for the heterogenization of homogeneous catalysts. This approach can maintain the catalytic activity of the molecular complex while imparting the stability and recyclability of a heterogeneous catalyst. The co-encapsulation of different metal complexes, such as ruthenium and rhenium complexes, into a MOF has been shown to promote photocatalytic CO₂ reduction, demonstrating the potential for creating multifunctional materials.

The future in this area will likely focus on the design and synthesis of ruthenium nitrosyl-containing linkers for the de novo synthesis of MOFs and COFs. Such materials would have the ruthenium nitrosyl unit as an integral part of the framework, potentially leading to novel catalytic and photofunctional properties arising from the well-defined and periodic arrangement of these units within the porous structure.

Development of Advanced Computational Models for Complex Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. For ruthenium nitrosyl complexes, including the [Ru(NO)Cl₅]²⁻ anion, computational models are crucial for elucidating their electronic structure, spectroscopic properties, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used method to study these systems. For instance, DFT calculations have been employed to optimize the geometries of various ruthenium nitrosyl complexes and to study their metastable states. researchgate.net These calculations have revealed that upon electronic excitation or reduction, the RuNO group tends to bend, leading to an elongation of the Ru-N and N-O bonds, which can destabilize the group. researchgate.net Such insights are critical for understanding the photoreactivity of these complexes.

Computational models have also been instrumental in clarifying experimental observations. For example, in the study of a ruthenium nitrosyl complex with a substituted cyclam ligand, DFT calculations helped to elucidate the experimental acid-base equilibria and to identify the most favorable site for deprotonation. Furthermore, these calculations can provide detailed information about the electronic distribution within the molecule, helping to rationalize its reactivity.

Recent advancements in computational methods, such as multi-state complete active space second-order perturbation theory (MS-CASPT2), are providing even more accurate descriptions of the excited states of these complexes. These methods are crucial for understanding the mechanisms of photoisomerization and photorelease of nitric oxide.

The future of computational modeling in this area will likely involve the use of more sophisticated and accurate methods to study larger and more complex systems, such as ruthenium nitrosyl complexes integrated into MOFs or interacting with biological molecules. These studies will be essential for the rational design of new catalysts and photofunctional materials with tailored properties.

| Computational Method | Application to Ruthenium Nitrosyl Complexes | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, analysis of metastable states. researchgate.net | Bending of RuNO group upon excitation/reduction, elucidation of acid-base equilibria. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic transitions. | Assignment of intraligand and metal-to-ligand charge-transfer bands. |

| MS-CASPT2 | Study of excited state potential energy surfaces. | Detailed understanding of photoisomerization and NO photorelease mechanisms. |

Challenges and Opportunities in Rational Catalyst Design and Photofunctional Materials

The unique properties of the ruthenium nitrosyl moiety present both challenges and opportunities in the design of new catalysts and photofunctional materials.

Rational Catalyst Design:

A significant opportunity lies in the development of catalysts that leverage the reactivity of the nitrosyl ligand. Ruthenium-nitrosyl complexes have already shown promise as pre-catalysts for the hydrogenation of CO₂ to formic acid. nih.govchemrxiv.org The design of new catalysts based on solid solutions of ruthenium with other metals could lead to synergistic increases in catalytic activity and reduce costs. rsc.org

One of the challenges in rational catalyst design is to control the reactivity of the ruthenium center and the nitrosyl ligand. The choice of ancillary ligands plays a crucial role in modulating the electronic properties of the metal and, consequently, its catalytic activity. For example, the use of pincer-type ligands has been shown to create robust and efficient catalysts. nih.govchemrxiv.org

Another challenge is to develop heterogeneous catalysts that are stable and recyclable. The integration of ruthenium nitrosyl complexes into MOFs or other solid supports is a promising approach to address this challenge. However, care must be taken to ensure that the active sites are accessible to the substrates and that the catalyst does not leach from the support.

Photofunctional Materials:

The photoreactivity of ruthenium nitrosyl complexes, particularly the photoinduced release of nitric oxide (NO), is a major area of opportunity for the development of photofunctional materials. nih.gov This property is of great interest for applications in photodynamic therapy, where the controlled release of NO can be used to kill cancer cells. nih.gov

A key challenge in this area is to sensitize these complexes to visible or even near-infrared light, which can penetrate deeper into biological tissues. acs.org One successful strategy has been the direct coordination of a light-harvesting chromophore, such as the dye resorufin, to the ruthenium center. acs.org This approach has been shown to significantly enhance the sensitivity of the complex to visible light. acs.org

Another important aspect is the potential for photoinduced linkage isomerism, where the NO ligand switches its coordination mode from N-bound (nitrosyl) to O-bound (isonitrosyl). nih.gov This phenomenon, which can be detected by techniques such as infrared spectroscopy, opens up possibilities for the development of photoswitchable materials and molecular memory devices.

The future of photofunctional materials based on this compound and its derivatives will depend on the ability to rationally design molecules with specific photophysical and photochemical properties. This will require a close interplay between synthetic chemistry, spectroscopy, and computational modeling.

Q & A

Q. Q1. What experimental methods are recommended for synthesizing dipotassium pentachloronitrosylruthenate with high purity?

Methodological Answer: Synthesis typically involves reacting ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with nitric oxide (NO) in a hydrochloric acid medium under controlled pH. A stepwise protocol includes:

Dissolve RuCl₃·xH₂O in concentrated HCl and reflux at 80–90°C under inert atmosphere.

Introduce NO gas slowly to form the nitrosyl complex [RuCl₅(NO)]²⁻.

Precipitate the compound by adding KCl, followed by vacuum filtration and recrystallization from ethanol-water mixtures.

Purity is confirmed via elemental analysis (C, H, N, Cl) and X-ray diffraction (XRD) to verify the absence of RuO₂ impurities. Reference analogous ruthenium nitrosyl syntheses for optimization .

Q. Q2. How can the electronic structure of [RuCl₅(NO)]²⁻ be characterized experimentally?

Methodological Answer: Use UV-Vis spectroscopy to observe d-d transitions (e.g., peaks near 350–400 nm) and ligand-to-metal charge transfer (LMCT) bands. Complement this with electron paramagnetic resonance (EPR) to detect paramagnetic intermediates (if any) and infrared (IR) spectroscopy to confirm the NO ligand’s ν(NO) stretching frequency (~1900–1950 cm⁻¹). Compare results with density functional theory (DFT) calculations for validation .

Advanced Research Questions

Q. Q3. How do solvent polarity and counterion effects influence the redox behavior of this compound in catalytic applications?

Methodological Answer: Design cyclic voltammetry (CV) experiments in aprotic solvents (e.g., acetonitrile, DMF) with varying concentrations of supporting electrolytes (e.g., TBAPF₆). Compare redox potentials (E₁/₂) for the Ru(III)/Ru(II) couple. For counterion studies, replace KCl with NH₄Cl or CsCl during synthesis and monitor shifts in reduction potentials. Data contradictions may arise from ion-pairing effects or solvent dielectric constants; use controlled ionic strength buffers to isolate variables .

Q. Q4. What strategies resolve contradictions in reported magnetic moments for [RuCl₅(NO)]²⁻ complexes?

Methodological Answer: Discrepancies in magnetic data (e.g., µeff ranging from 1.7–2.2 µB) may stem from ligand-field splitting variations or impurities. Perform:

SQUID magnetometry to measure temperature-dependent susceptibility (2–300 K).

X-ray absorption spectroscopy (XAS) to probe oxidation states and local geometry.

High-resolution mass spectrometry (HRMS) to confirm molecular formula integrity. Cross-reference with crystallographic data (if available) to correlate geometry with magnetic behavior .

Analytical and Computational Questions

Q. Q5. How can DFT calculations guide the interpretation of spectroscopic data for this compound?

Methodological Answer:

Optimize the [RuCl₅(NO)]²⁻ geometry using B3LYP/LANL2DZ basis sets.

Simulate IR spectra to assign ν(NO) and ν(Ru-Cl) modes.

Calculate electronic transitions via time-dependent DFT (TD-DFT) and compare with experimental UV-Vis spectra.

Validate spin states by comparing computed vs. experimental magnetic moments. This approach resolves ambiguities in ligand coordination modes .

Q. Q6. What are the challenges in quantifying NO release from this complex in biological media?

Methodological Answer: Use amperometric NO sensors or fluorescence probes (e.g., DAF-FM) in phosphate-buffered saline (PBS) at physiological pH. Control for interference from Cl⁻ ions by calibrating with standard NO donors (e.g., SNP). For conflicting data, employ LC-MS to detect nitrite/nitrate byproducts and confirm NO release stoichiometry .

Stability and Reactivity

Q. Q7. How does thermal decomposition of this compound correlate with its catalytic deactivation?

Methodological Answer: Perform thermogravimetric analysis (TGA) under N₂ or O₂ to identify mass loss steps (e.g., NO release at ~200°C). Pair with differential scanning calorimetry (DSC) to detect exothermic events (e.g., RuO₂ formation). Post-decomposition, test catalytic activity in model reactions (e.g., transfer hydrogenation) to link structural degradation with performance loss .

Comparative Studies

Q. Q8. How do substitution reactions at the nitrosyl ligand differ between this compound and analogous iridium complexes?

Methodological Answer: Compare kinetics of NO displacement by CO or NH₃ in both complexes using stopped-flow UV-Vis. For K₂[RuCl₅(NO)], monitor absorbance decay at 390 nm. Contrast activation parameters (ΔH‡, ΔS‡) derived from Eyring plots to explain differences in lability. Structural insights from XRD of intermediates (e.g., [RuCl₅(NH₃)]²⁻) may reveal steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.